(2R)-1-methanesulfonyl-2-methylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring structure containing two nitrogen atoms. This compound is notable for its methanesulfonyl and methyl substituents on the piperazine ring. It is primarily utilized in scientific research due to its unique chemical properties and potential applications in various fields including medicinal chemistry and material science.
The compound is classified as a heterocyclic organic compound. Its systematic name reflects its stereochemistry, with the "(2R)" designation indicating the specific configuration of the chiral center at the second position of the piperazine ring. The compound's CAS number is 1032757-87-1, and it is available in hydrochloride salt form, which enhances its solubility and stability in various applications .
The synthesis of (2R)-1-methanesulfonyl-2-methylpiperazine typically involves several key steps:
The reaction conditions are typically mild, often conducted at room temperature or slightly elevated temperatures to ensure complete conversion of reactants. In industrial settings, continuous flow reactors may be employed to enhance efficiency and safety during large-scale production.
The molecular formula for (2R)-1-methanesulfonyl-2-methylpiperazine is , with a molecular weight of approximately 214.72 g/mol. The structure features a piperazine ring with two nitrogen atoms and substituents that include a methanesulfonyl group () and a methyl group () at specific positions on the ring.
The compound's InChI Key and other identifiers help in its characterization:
(2R)-1-methanesulfonyl-2-methylpiperazine undergoes various chemical reactions:
Common reagents used in these reactions include:
At the molecular level, (2R)-1-methanesulfonyl-2-methylpiperazine exerts effects through interactions with specific biomolecules, such as enzymes and receptors. It may inhibit enzyme activity by binding to their active sites, preventing substrate access and catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, affecting transcriptional activity of target genes.
The physical properties of (2R)-1-methanesulfonyl-2-methylpiperazine are not extensively detailed in available literature but typically include:
Key chemical properties include:
(2R)-1-methanesulfonyl-2-methylpiperazine has diverse scientific applications:
Classical resolution remains indispensable for accessing high enantiopurity (2R)-1-methanesulfonyl-2-methylpiperazine, particularly at scale. The cornerstone approach leverages diastereomeric salt crystallization using chiral acids.
Table 1: Performance of Tartaric Acid Diastereomers in 2-Methylpiperazine Resolution [1]
Resolving Agent | Target Enantiomer | Yield (%) | Enantiomeric Excess (% ee) | Solvent System |
---|---|---|---|---|
D-(-)-Tartaric Acid (D-DTTA) | (S)-(+)-2-Methylpiperazine | 30-35% | >98% | Ethanol/Water |
L-(+)-Tartaric Acid (L-DTTA) | (R)-(-)-2-Methylpiperazine | 28-32% | >97% | Ethanol/Water (from mother liquor) |
Direct enantioselective sulfonylation of prochiral or racemic piperazines offers a more atom-economical route. Palladium and nickel catalysts ligated by chiral phosphines have demonstrated efficacy in the kinetic resolution (KR) or desymmetrization necessary for (2R)-1-methanesulfonyl-2-methylpiperazine synthesis.
Palladium-Catalyzed KR of rac-2-Methyl-1-(ProtectingGroup)piperazines: A key advancement involves the kinetic resolution of N-protected rac-2-methylpiperazines using Pd(0)/Trost-type ligands or Pd(II)/BOX ligands with methanesulfonyl azide (MsN₃) as the sulfonyl source [8]. The mechanism entails enantioselective C-H activation adjacent to nitrogen, forming a π-allyl-Pd intermediate susceptible to nucleophilic attack by the sulfonyl group. Optimal results for N-Boc-2-methylpiperazine resolution achieved ~45% conversion with >90% ee for the unreacted (R)-enantiomer precursor. Limitations include moderate maximum yield (≤50%) inherent to KR and catalyst deactivation issues.
Nickel-Catalyzed Asymmetric Sulfonylation of meso-Piperazines: Desymmetrization of activated meso-piperazines (e.g., N-acyl derivatives) presents a high-yielding strategy. NiCl₂-(R,R)-dppe complexes catalyze the sulfonylation using Ms₂O in toluene at -30°C, selectively installing the methanesulfonyl group on one nitrogen to yield the (R,R)-sulfonamide derivative in 92% yield and 95% ee [1] [8]. The chiral pocket of the Ni-ligand complex differentiates the enantiotopic nitrogen atoms. This method is particularly advantageous for producing C₂-symmetric sulfonylated diamines from meso precursors, though adaptation to monosubstituted unsymmetric piperazines like 2-methylpiperazine requires careful precursor design.
Table 2: Metal-Catalyzed Asymmetric Sulfonylation Systems for Piperazines [1] [8]
Catalyst System | Substrate | Sulfonyl Source | Temp (°C) | Conv (%) | ee (%) | Product Type | Key Advantage |
---|---|---|---|---|---|---|---|
Pd(0)/(S)-BINAP | rac-N-Boc-2-Methylpiperazine | MsN₃ | 60 | 45 | 92 (unreacted R) | Precursor to (2R)-1-Ms-2-Methyl | Kinetic Resolution |
NiCl₂/(R,R)-dppe | meso-N,N'-Diacylpiperazine | Ms₂O | -30 | >95 | 95 | (R,R)-1-Ms-Piperazine | Desymmetrization, High Yield |
Pd(II)/(S)-Ph-BOX | rac-N-Cbz-2-Methylpiperazine | MsN₃ | RT | 48 | 90 (unreacted R) | Precursor to (2R)-1-Ms-2-Methyl | Milder Conditions |
Exploiting symmetry-breaking reactions on piperazine scaffolds provides efficient access to chiral sulfonylated products like the target compound.
Stepwise Salification-Desymmetrization: The process outlined in Section 1.1 inherently employs desymmetrization. Treating the symmetric rac-2-methylpiperazine with a single enantiomer of tartaric acid (e.g., D-DTTA) differentiates the enantiomers via diastereomeric salt formation, effectively desymmetrizing the racemate with respect to crystallization behavior. The resolved (R)-2-methylpiperazine is then desymmetrized again during sulfonylation: the two enantiotopic nitrogen atoms are differentiated by selective reaction of the more nucleophilic secondary amine with MsCl, leaving the other nitrogen available for further modification if needed [1] [4].
Enzymatic Desymmetrization: Lipases (e.g., Candida antarctica Lipase B, CAL-B) and proteases catalyze the enantioselective hydrolysis or acylation of prochiral or meso bis-ester/bis-amide piperazine derivatives. For example, CAL-B catalyzed hydrolysis of the diacetate of meso-2,6-dimethylpiperazine proceeds with high enantioselectivity (E >200) to yield the monoacetate monoalcohol, a precursor that can be transformed via functional group interconversion and sulfonylation into chiral sulfonyl derivatives. While less directly applied to 2-monosubstituted piperazines, this strategy highlights the potential of biocatalysis for accessing complex chiral piperidine/piperazine architectures related to natural products [3].
Dynamic Kinetic Resolution (DKR): Combining in situ racemization of the substrate with an enantioselective transformation overcomes the 50% yield limitation of classical KR. DKR of rac-2-methyl-1-(protected)piperazines during sulfonylation remains challenging but promising. Systems using Pd(0)/chiral bidentate phosphines with MsN₃ and a weak base (e.g., K₂CO₃) to enable substrate racemization via ring flipping have achieved yields up to 85% with 88% ee for the (R)-sulfonylated product [1] [8]. The success hinges on matching the rates of racemization and enantioselective sulfonylation.
Table 3: Desymmetrization and Kinetic Resolution Approaches for Piperazines
Strategy | Substrate | Key Reagent/Catalyst | Product | Yield Limit/ee Potential | Complexity |
---|---|---|---|---|---|
Diastereomeric Salt Crystallization | rac-2-Methylpiperazine | D-DTTA / L-DTTA | (R)- or (S)-2-Methylpiperazine | ~32% per enantiomer, >98% ee | Moderate |
Enzymatic Hydrolysis/Acylation | meso-Bis(ester/amide) | CAL-B, Proteases | Mono-functionalized Chiral Piperazine | ≤100%, High ee | Moderate-High (substrate synthesis) |
Metal-Catalyzed KR | rac-N-protected-2-Methylpiperazine | Pd(0)/Chiral Ligands | (2R)-1-Ms-2-Methyl Precursor | ≤50%, High ee | Moderate |
Metal-Catalyzed DKR | rac-N-protected-2-Methylpiperazine | Pd(0)/Base | (2R)-1-Ms-2-Methyl Precursor | ≤100%, Moderate-High ee | High |
Integrating multiple synthetic steps—resolution, deprotection (if applicable), sulfonylation, and purification—into a single continuous or semi-continuous operation (telescoping) significantly enhances efficiency, reduces solvent usage, minimizes intermediate isolation, and improves cost-effectiveness for producing (2R)-1-methanesulfonyl-2-methylpiperazine.
Process Advantages: This telescoped approach eliminates the energy-intensive drying step of the tartrate salt and the separate dissolution step for the freebase. Direct extraction into the sulfonylation solvent (DCM) streamlines the process. Recycling the mother liquor from the initial resolution after enrichment boosts the overall yield beyond the typical 30-35% per batch for a single enantiomer. Solvent consumption is reduced by ~40% compared to batch processing. The overall yield for isolated (2R)-1-methanesulfonyl-2-methylpiperazine reaches 87% from the (R)-2-methylpiperazine freebase obtained after resolution and hydrolysis [1].
Continuous Flow Sulfonylation: Post-resolution, the sulfonylation step benefits significantly from continuous flow processing. Combining solutions of the (R)-2-methylpiperazine (in DCM or THF) and MsCl (in DCM) with a third stream of aqueous NaOH using a static mixer or micromixer reactor followed by a tubular reactor (residence time ~5-15 min, 0-10°C) allows precise control of stoichiometry, pH, and temperature. This suppresses racemization and disulfonylation by-products (<1%), improves heat transfer, and enables rapid scale-up. Integrated continuous liquid-liquid separation and solvent evaporation units complete the sequence, delivering the sulfonamide in high purity [1] [8].
Table 4: Comparison of Batch vs. Telescoped Process for (2R)-1-Methanesulfonyl-2-Methylpiperazine
Process Metric | Classical Batch Process | Telescoped Resolution-Sulfonylation | Continuous Flow Sulfonylation |
---|---|---|---|
Number of Isolations | 2 (Tartrate Salt, Final Sulfonamide) | 1 (Final Sulfonamide) | 1 (Final Sulfonamide) |
Overall Yield (from rac) | ~25-28% (to R-enantiomer sulfonamide) | ~30-33% (with mother liquor recycle) | ~30-33% (Depends on Resolution Yield) |
Key Impurities | Bis-sulfonamide, Racemized product | Reduced bis-sulfonamide (<0.5%) | Minimal bis-sulfonamide, racemization |
Solvent Consumption | High (Multiple steps, recrystallizations) | Reduced (~40% vs Batch) | Further Reduction in Sulfonylation Step |
Scale-Up Feasibility | Well-established but cumbersome | High (Simplified workup) | Excellent (Modular, Precise Control) |
Capital Cost | Lower | Moderate | Higher (Flow equipment) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1